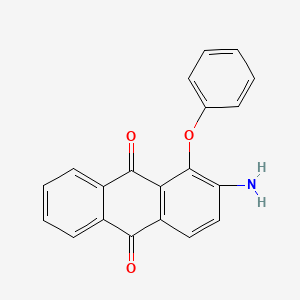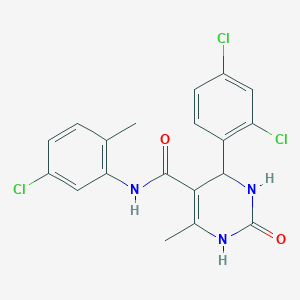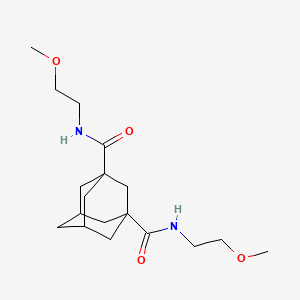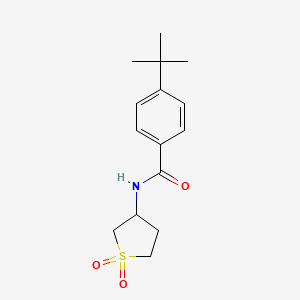
2-amino-1-phenoxyanthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-phenoxyanthra-9,10-quinone, also known as AQ-4N, is a bioreductive prodrug that has been studied for its potential use in cancer treatment. It is a member of the anthraquinone family of compounds, which have been shown to have anti-tumor properties. AQ-4N is unique in that it is only activated in low oxygen environments, such as those found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies.
作用機序
2-amino-1-phenoxyanthra-9,10-quinone is a bioreductive prodrug, which means that it is only activated in low oxygen environments. Once activated, 2-amino-1-phenoxyanthra-9,10-quinone is converted to a potent cytotoxic agent that can kill cancer cells. The exact mechanism of action is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and DNA damage.
Biochemical and Physiological Effects:
2-amino-1-phenoxyanthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. 2-amino-1-phenoxyanthra-9,10-quinone has also been shown to induce apoptosis (cell death) in cancer cells. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors.
実験室実験の利点と制限
2-amino-1-phenoxyanthra-9,10-quinone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied in preclinical models. Additionally, 2-amino-1-phenoxyanthra-9,10-quinone has a specific mechanism of action that is dependent on low oxygen environments, which makes it a promising candidate for use in targeted cancer therapies. However, 2-amino-1-phenoxyanthra-9,10-quinone also has some limitations. It has not yet been extensively studied in clinical trials, and its safety and efficacy in humans is not fully understood.
将来の方向性
There are a number of future directions for research on 2-amino-1-phenoxyanthra-9,10-quinone. One potential area of study is the development of new delivery methods for 2-amino-1-phenoxyanthra-9,10-quinone, such as nanoparticles or liposomes. Another area of study is the combination of 2-amino-1-phenoxyanthra-9,10-quinone with other cancer treatments, such as immunotherapy. Additionally, further research is needed to fully understand the safety and efficacy of 2-amino-1-phenoxyanthra-9,10-quinone in humans, and to identify the most promising applications for this compound in cancer treatment.
合成法
2-amino-1-phenoxyanthra-9,10-quinone can be synthesized using a multi-step process that involves the reaction of 2-aminoanthraquinone with phenoxyacetic acid, followed by the addition of nitro groups and reduction to the corresponding amine. The final step involves the addition of a quinone group to form 2-amino-1-phenoxyanthra-9,10-quinone.
科学的研究の応用
2-amino-1-phenoxyanthra-9,10-quinone has been the subject of extensive scientific research, particularly in the field of cancer treatment. Studies have shown that 2-amino-1-phenoxyanthra-9,10-quinone is selectively activated in hypoxic (low oxygen) environments, which are commonly found in solid tumors. This property makes it a promising candidate for use in targeted cancer therapies. 2-amino-1-phenoxyanthra-9,10-quinone has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies.
特性
IUPAC Name |
2-amino-1-phenoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c21-16-11-10-15-17(20(16)24-12-6-2-1-3-7-12)19(23)14-9-5-4-8-13(14)18(15)22/h1-11H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZPSRMDKRWBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-2-aminoanthraquinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5152837.png)
